1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one
描述
1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a piperazine ring substituted with a thieno[3,2-c]pyridine moiety and an acetyl group. This structure combines a nitrogen-rich bicyclic system (thienopyridine) with the conformational flexibility of piperazine, making it a promising scaffold for pharmacological applications.
属性
IUPAC Name |
1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10(17)15-5-7-16(8-6-15)13-11-3-9-18-12(11)2-4-14-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXLCERXDFNGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CC3=C2C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of Thieno[3,2-c]pyridine: This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate pyridine precursors.
Piperazine Attachment: The thieno[3,2-c]pyridine is then reacted with piperazine under conditions that facilitate the formation of the piperazine ring.
Ethan-1-one Substitution: Finally, the ethan-1-one group is introduced through a suitable acylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the thieno[3,2-c]pyridine or piperazine rings, often involving the replacement of a functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substitution Products:
科学研究应用
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: The compound may be explored for its therapeutic properties, including potential use as a drug candidate in the treatment of various diseases.
Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用机制
The mechanism by which 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
相似化合物的比较
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
A. Heterocyclic Core Modifications
- Thienopyridine vs. Pyridine/Furopyridine: Replacing the thieno[3,2-c]pyridine core with pyridine (as in ) or furopyridine (as in ) alters electronic properties and binding affinity. Thienopyridine’s sulfur atom enhances π-π stacking and polar interactions compared to oxygen in furopyridine .
B. Pharmacological Implications
- Chain Length and Substituents : KSK-59 and KSK-73 () feature extended alkyl chains (hexyl/octyl) between the piperazine and aromatic groups, enhancing lipophilicity and bioavailability. The target compound’s shorter acetyl group may limit membrane permeability but improve metabolic stability.
- Receptor Targeting: Pyridinyl-piperazine derivatives (e.g., ) are known to interact with histamine or serotonin receptors. The thienopyridine variant may exhibit distinct selectivity due to its larger aromatic surface area.
Pharmacokinetic and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
